REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].C(#N)C.[Cl:10][CH2:11][C:12](Cl)=[O:13]>CO>[Cl:10][CH2:11][C:12]([NH:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5])=[O:13]
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
NCC(CO)O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
550 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
15.6 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight (15 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
further maintained at −10° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was allowed to RT
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (normal phase, gradient 1 percent to 20 percent MeOH in EtOAc)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)NCC(CO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].C(#N)C.[Cl:10][CH2:11][C:12](Cl)=[O:13]>CO>[Cl:10][CH2:11][C:12]([NH:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5])=[O:13]
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
NCC(CO)O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
550 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
15.6 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight (15 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
further maintained at −10° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was allowed to RT
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (normal phase, gradient 1 percent to 20 percent MeOH in EtOAc)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)NCC(CO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].C(#N)C.[Cl:10][CH2:11][C:12](Cl)=[O:13]>CO>[Cl:10][CH2:11][C:12]([NH:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5])=[O:13]
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
NCC(CO)O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
550 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
15.6 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight (15 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
further maintained at −10° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was allowed to RT
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (normal phase, gradient 1 percent to 20 percent MeOH in EtOAc)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)NCC(CO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |